{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride: is an organic compound that features a trifluoromethyl group and a fluoro-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification processes to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, making the process efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the nitro group back to an amine group.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, {[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: The compound’s trifluoromethyl group is often used to enhance the biological activity of pharmaceutical compounds. It can improve drug potency and selectivity by influencing the compound’s interaction with biological targets .
Industry: In the agrochemical industry, the compound is used to develop pesticides and herbicides. The trifluoromethyl group can enhance the efficacy and environmental stability of these products .
Wirkmechanismus
The mechanism of action of {[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can form strong hydrogen bonds with proteins, influencing the compound’s binding affinity and selectivity . This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group and is used in similar applications.
3-(Trifluoromethyl)phenol: Another compound with a trifluoromethyl group, used in organic synthesis and pharmaceuticals.
Uniqueness: What sets {[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride apart is the presence of both a fluoro and a trifluoromethyl group on the phenyl ring. This combination can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H10ClF4N |
---|---|
Molekulargewicht |
243.63 g/mol |
IUPAC-Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c1-14-5-6-2-3-7(8(10)4-6)9(11,12)13;/h2-4,14H,5H2,1H3;1H |
InChI-Schlüssel |
AKQXZWKHXUMZMG-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=C(C=C1)C(F)(F)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.